molecular formula C17H21Cl3N2O B2380865 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride CAS No. 1803581-77-2

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride

Cat. No.: B2380865
CAS No.: 1803581-77-2
M. Wt: 375.72
InChI Key: KUFFCFCBNWDKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride is a chemical compound with the molecular formula C17H19ClN2O.2HCl and a molecular weight of 375.72 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary target of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride is the 5-HT2C serotonin receptor . This receptor plays a crucial role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

This compound acts as an agonist at the 5-HT2C serotonin receptor . This means it binds to this receptor and activates it, mimicking the action of the natural neurotransmitter serotonin. This leads to an increase in the intracellular levels of cAMP (cyclic adenosine monophosphate), which further triggers a series of intracellular events.

Pharmacokinetics

It is likely metabolized by the liver, primarily by the CYP3A4 enzyme . The compound’s bioavailability, distribution, metabolism, and excretion (ADME) properties would significantly impact its pharmacological effects.

Result of Action

The activation of the 5-HT2C receptor by this compound can lead to various cellular and molecular effects. For instance, it has been reported to induce hypophagia (reduced food intake) in both food-deprived and freely feeding rats . This suggests that the compound may have potential applications in the management of disorders related to feeding behavior.

Biochemical Analysis

Biochemical Properties

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride has been found to have affinity for 11 neurotransmitter receptor binding sites in human brain membranes . It acts as a 5-HT 2c serotonin receptor agonist . The compound’s interaction with these receptors plays a significant role in its biochemical reactions.

Cellular Effects

The compound has been shown to induce hypophagia in food-deprived and freely feeding rats . This suggests that it may influence cell function by modulating feeding behavior. Additionally, it has been found to attenuate the behavioral effects of cocaine, suggesting an impact on cell signaling pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly the 5-HT 2c serotonin receptor . Activation of this receptor can lead to changes in gene expression and cellular metabolism.

Dosage Effects in Animal Models

Its induction of hypophagia suggests that it may have dose-dependent effects .

Metabolic Pathways

Its role as a 5-HT 2c serotonin receptor agonist suggests that it may interact with enzymes or cofactors involved in serotonin metabolism .

Transport and Distribution

Its ability to bind to neurotransmitter receptors suggests that it may be transported to and distributed within the nervous system .

Subcellular Localization

Its interaction with neurotransmitter receptors suggests that it may be localized to the cell membrane, where these receptors are typically found .

Preparation Methods

The synthesis of 1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride involves several steps. One common method includes the reaction of 1-(3-chlorophenyl)piperazine with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[3-[(2-chlorophenyl)methoxy]phenyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O.2ClH/c18-17-7-2-1-4-14(17)13-21-16-6-3-5-15(12-16)20-10-8-19-9-11-20;;/h1-7,12,19H,8-11,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFFCFCBNWDKNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.